Calcium Green-1: An In-depth Technical Guide for Cellular Calcium Imaging
Calcium Green-1: An In-depth Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Green-1 is a high-affinity, visible light-excitable fluorescent indicator for intracellular calcium ([Ca²⁺]ᵢ) measurements. As a derivative of fluorescein and the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it exhibits a significant increase in fluorescence emission intensity upon binding to Ca²⁺.[1][2][3] This property makes it a valuable tool for investigating calcium signaling pathways in a multitude of cell types and research applications, including fluorescence microscopy, flow cytometry, and microplate-based assays.[4][5] This guide provides a comprehensive technical overview of Calcium Green-1, its mechanism of action, key experimental protocols, and quantitative characteristics to facilitate its effective implementation in research and drug development.
Core Properties and Mechanism of Action
Calcium Green-1 is a non-ratiometric indicator, meaning that changes in [Ca²⁺]ᵢ are monitored through alterations in fluorescence intensity at a single wavelength, rather than a shift in the emission or excitation wavelength.[6] The dye is typically introduced into cells in its acetoxymethyl (AM) ester form, Calcium Green-1 AM. The lipophilic AM ester groups render the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Calcium Green-1 in the cytosol. This active form of the indicator can then bind to free Ca²⁺.[2][7]
The fluorescence of Calcium Green-1 is significantly quenched in its Ca²⁺-free state. Upon binding to Ca²⁺, a conformational change occurs, leading to a substantial increase in its quantum yield and a corresponding rise in fluorescence emission.[1][3] This direct correlation between fluorescence intensity and [Ca²⁺]ᵢ allows for the qualitative and, with appropriate calibration, quantitative assessment of intracellular calcium dynamics.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Calcium Green-1, providing a basis for comparison with other fluorescent calcium indicators.
| Parameter | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [1][7] |
| Emission Maximum (Ca²⁺-bound) | ~531 nm | [1][7] |
| Dissociation Constant (K_d) | ~190 nM | [1][8] |
| Quantum Yield (Ca²⁺-saturated) | ~0.75 | [1][8] |
| Fluorescence Intensity Increase | ~14-fold | [1] |
Experimental Protocols
Preparation of Calcium Green-1 AM Stock Solution
-
Reconstitution: Prepare a stock solution of Calcium Green-1 AM in the range of 2 to 5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[4][9]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[4][10] Avoid repeated freeze-thaw cycles.[4]
Cell Loading with Calcium Green-1 AM
This protocol provides a general guideline for loading adherent cells. Optimization may be required for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and culture overnight in appropriate growth medium.[4]
-
Loading Buffer Preparation: Prepare a loading buffer of your choice (e.g., Hanks' Balanced Salt Solution with HEPES). On the day of the experiment, prepare a working solution of Calcium Green-1 AM at a final concentration of 2 to 20 µM.[4] For most cell lines, a final concentration of 4-5 µM is recommended.[4]
-
Use of Pluronic® F-127: To aid in the dispersion of the lipophilic AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.[4][11]
-
Use of Probenecid: To prevent the extrusion of the de-esterified indicator by organic anion transporters, probenecid can be included in the loading and final imaging buffer at a concentration of 1 to 2.5 mM.[4][11]
-
Cell Loading: Replace the culture medium with the Calcium Green-1 AM loading solution and incubate the cells at 37°C for 30 to 60 minutes.[4] The optimal incubation time may vary between cell types.
-
Washing: After incubation, wash the cells with fresh buffer (containing probenecid, if used) to remove excess extracellular dye.[4]
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: The cells are now ready for imaging. Excite the sample at ~490 nm and collect the emission at ~525 nm.[4]
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Calcium imaging - Wikipedia [en.wikipedia.org]
- 3. Calcium Green FlAsH as a genetically targeted small-molecule calcium indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harlanteklad.cn [harlanteklad.cn]
- 5. Cal Green™ 1, AM [Equivalent to Calcium Green-1, AM] | AAT Bioquest [aatbio.com]
- 6. Calcium Green-1 AM loading of Arabidopsis and Commelina guard cells [labs.biology.ucsd.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cal Green™ 1, hexapotassium salt | AAT Bioquest [aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
